molecular formula C6H6ClNO4S2 B15327674 5-Ethyl-4-nitro-2-thiophenesulfonyl chloride CAS No. 56920-83-3

5-Ethyl-4-nitro-2-thiophenesulfonyl chloride

Cat. No.: B15327674
CAS No.: 56920-83-3
M. Wt: 255.7 g/mol
InChI Key: LSDJSQZFZBCRMK-UHFFFAOYSA-N
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Description

5-Ethyl-4-nitro-2-thiophenesulfonyl chloride: is a chemical compound belonging to the class of thiophenesulfonyl chlorides. Thiophenes are sulfur-containing heterocyclic compounds, and sulfonyl chlorides are derivatives of sulfonic acids where the hydroxyl group is replaced by a chlorine atom. This compound is characterized by the presence of an ethyl group at the 5-position, a nitro group at the 4-position, and a sulfonyl chloride group at the 2-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-4-nitro-2-thiophenesulfonyl chloride typically involves the nitration of 5-ethylthiophene-2-sulfonyl chloride

Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process starting from thiophene. The thiophene undergoes sulfonylation to form thiophenesulfonyl chloride, followed by ethylation and nitration steps to introduce the ethyl and nitro groups, respectively.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4-nitro-2-thiophenesulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as alcohols, amines, and thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Sulfonyl esters, sulfonamides, and thiols.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of enzyme inhibition and as a probe in biological assays. Medicine: It serves as a precursor for the development of therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-ethyl-4-nitro-2-thiophenesulfonyl chloride exerts its effects depends on the specific application. For example, in enzyme inhibition, it may interact with the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Thiophenesulfonyl chloride: Lacks the ethyl and nitro groups.

  • 5-Ethylthiophene-2-sulfonyl chloride: Lacks the nitro group.

  • 4-Nitrothiophenesulfonyl chloride: Lacks the ethyl group.

Uniqueness: The presence of both the ethyl and nitro groups on the thiophene ring makes 5-ethyl-4-nitro-2-thiophenesulfonyl chloride unique, as it combines the properties of both substituents, leading to distinct reactivity and applications.

Properties

CAS No.

56920-83-3

Molecular Formula

C6H6ClNO4S2

Molecular Weight

255.7 g/mol

IUPAC Name

5-ethyl-4-nitrothiophene-2-sulfonyl chloride

InChI

InChI=1S/C6H6ClNO4S2/c1-2-5-4(8(9)10)3-6(13-5)14(7,11)12/h3H,2H2,1H3

InChI Key

LSDJSQZFZBCRMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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